molecular formula C6H12ClNO3S B2485826 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride CAS No. 1343854-78-3

3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride

Cat. No.: B2485826
CAS No.: 1343854-78-3
M. Wt: 213.68
InChI Key: HJSKLGGJOIGAMZ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with a methoxymethyl group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

3-(methoxymethyl)pyrrolidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-11-5-6-2-3-8(4-6)12(7,9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSKLGGJOIGAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride typically involves the reaction of 3-(Methoxymethyl)pyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of appropriate solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable reagent in organic chemistry .

Biological Activity

3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxymethyl group and a sulfonyl chloride moiety. This unique structure is believed to contribute to its biological activity.

  • Molecular Formula : C6H12ClN2O2S
  • Molecular Weight : 202.69 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-(Methoxymethyl)pyrrolidineE. coli200 µg/mL
S. aureus400 µg/mL
K. pneumoniae600 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators.

Case Study: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that this compound exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrolidine derivatives indicates that modifications on the pyrrolidine ring and the sulfonyl group can significantly influence their biological activities. For example, increasing the hydrophobic character or introducing additional functional groups may enhance their potency against specific targets.

Research Findings

Recent research has focused on synthesizing and evaluating various derivatives of this compound to optimize their biological activity. Notably, compounds with electron-donating groups have shown improved efficacy against cancer cell lines and bacterial strains.

Summary of Key Findings

  • Antimicrobial Activity : Effective against multiple bacterial strains with MIC values ranging from 200 µg/mL to 600 µg/mL.
  • Anticancer Activity : Exhibits moderate cytotoxicity in breast cancer cell lines (IC50 ~25 µM).
  • SAR Insights : Structural modifications can enhance biological activity.

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